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molecular formula C12H12O3 B8334617 1-(5-hydroxy-2H-chromen-6-yl)-propan-1-one

1-(5-hydroxy-2H-chromen-6-yl)-propan-1-one

Cat. No. B8334617
M. Wt: 204.22 g/mol
InChI Key: FLHOJYDOUKXBNH-UHFFFAOYSA-N
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Patent
US07915295B2

Procedure details

A mixture of 1-(2-hydroxy-4-prop-2-ynyloxy-phenyl)-propan-1-one (19.8 g, 97 mmol) and N,N-diethylaniline (100 mL) was heated to reflux for 3 h. The reaction mixture was concentrated under reduced pressure. The crude product was purified by column chromatography (silica gel, 5→10% EtOAc in Hexane) and thereafter recrystallized from EtOAc/Hexane, to give 8.91 g (45%) of 1-(5-hydroxy-2H-chromen-6-yl)-propan-1-one.
Name
1-(2-hydroxy-4-prop-2-ynyloxy-phenyl)-propan-1-one
Quantity
19.8 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[OH:1][C:2]1[CH:7]=[C:6]([O:8][CH2:9][C:10]#[CH:11])[CH:5]=[CH:4][C:3]=1[C:12](=[O:15])[CH2:13][CH3:14]>C(N(CC)C1C=CC=CC=1)C>[OH:1][C:2]1[C:3]([C:12](=[O:15])[CH2:13][CH3:14])=[CH:4][CH:5]=[C:6]2[C:7]=1[CH:11]=[CH:10][CH2:9][O:8]2

Inputs

Step One
Name
1-(2-hydroxy-4-prop-2-ynyloxy-phenyl)-propan-1-one
Quantity
19.8 g
Type
reactant
Smiles
OC1=C(C=CC(=C1)OCC#C)C(CC)=O
Name
Quantity
100 mL
Type
solvent
Smiles
C(C)N(C1=CC=CC=C1)CC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux for 3 h
Duration
3 h
CONCENTRATION
Type
CONCENTRATION
Details
The reaction mixture was concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The crude product was purified by column chromatography (silica gel, 5→10% EtOAc in Hexane)
CUSTOM
Type
CUSTOM
Details
recrystallized from EtOAc/Hexane

Outcomes

Product
Name
Type
product
Smiles
OC1=C2C=CCOC2=CC=C1C(CC)=O
Measurements
Type Value Analysis
AMOUNT: MASS 8.91 g
YIELD: PERCENTYIELD 45%
YIELD: CALCULATEDPERCENTYIELD 45%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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